2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a trifluoromethoxy phenyl group, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Negishi coupling, using o-tolylboronic acid or o-tolyl halides.
Attachment of the Trifluoromethoxy Phenyl Group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)phenyl isocyanate to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce corresponding alcohols.
Scientific Research Applications
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the trifluoromethoxy phenyl group are likely involved in binding to these targets, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Uniqueness
The unique combination of the o-tolyl group, the thiadiazole ring, and the trifluoromethoxy phenyl group in 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide distinguishes it from similar compounds. This specific arrangement of functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-11-4-2-3-5-14(11)16-23-17(28-24-16)27-10-15(25)22-12-6-8-13(9-7-12)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOAONMPPSFCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.